molecular formula C13H9ClF3N3S2 B2615079 (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea CAS No. 1796964-15-2

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea

Cat. No.: B2615079
CAS No.: 1796964-15-2
M. Wt: 363.8
InChI Key: XAZQWWHJRBUNFE-UHFFFAOYSA-N
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Description

(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, connected via a sulfanyl linkage to a phenyl ring bearing a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Sulfanyl Linkage Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol derivative to form the sulfanyl linkage.

    Thiourea Formation: The final step involves the reaction of the sulfanyl-substituted pyridine with phenyl isothiocyanate under mild conditions to yield the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for drug development. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the thiourea moiety is known for its ability to form strong hydrogen bonds, which can be crucial for binding to biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the thiourea moiety can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea: Similar structure but with a urea moiety instead of thiourea.

    (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amine: Contains an amine group instead of thiourea.

Uniqueness

The presence of both the trifluoromethyl group and the thiourea moiety in (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea makes it unique. The trifluoromethyl group enhances metabolic stability and bioavailability, while the thiourea moiety provides strong hydrogen bonding capabilities, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3S2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZQWWHJRBUNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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